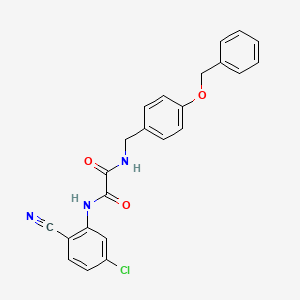
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O6 and its molecular weight is 469.88. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have developed new methods for synthesizing compounds with potential applications in antimicrobial and herbicidal activities. For example, the synthesis of new quinazolines as potential antimicrobial agents showcases the steps and reactions involved in creating compounds with similar structural components, emphasizing the importance of their characterization and application potential (Desai et al., 2007). Another study on the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives discusses methodologies that could be relevant to the synthesis of complex compounds including Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, demonstrating the diverse applications of these synthetic strategies (Awad et al., 1991).
Antimicrobial Applications
- Compounds structurally related to Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antimicrobial properties. Studies have found that certain synthesized compounds exhibit significant antibacterial and antifungal activities. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Patel et al., 2009).
Herbicidal Activities
- The synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been explored, demonstrating the potential of such compounds for use in herbicidal activities. This research suggests that compounds with a similar synthetic framework could contribute to the development of effective herbicides, showcasing the importance of structural modification in enhancing biological activity (Xu et al., 2008).
Novel Synthetic Methodologies
- Advances in synthetic methodologies have enabled the efficient and highly regioselective synthesis of related compounds. These methods reduce reaction times and increase yields, offering valuable insights into the synthesis of complex molecules, including Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Such studies highlight the evolving nature of synthetic organic chemistry and its application in creating compounds with potential pharmaceutical and agricultural uses (Machado et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O6/c1-3-32-23(31)22-19(12-21(30)27(26-22)18-7-5-4-6-17(18)24)33-13-20(29)25-16-10-8-15(9-11-16)14(2)28/h4-12H,3,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGMCYSPRKEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2925506.png)




![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)




![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2925524.png)

![2-benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}acrylonitrile](/img/structure/B2925527.png)